molecular formula C8H12N2 B055696 1-(2-Methylpyridin-4-YL)ethanamine CAS No. 114919-76-5

1-(2-Methylpyridin-4-YL)ethanamine

Cat. No.: B055696
CAS No.: 114919-76-5
M. Wt: 136.19 g/mol
InChI Key: WALYOUZSNROLAP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Oxopentanedioic acid can be synthesized through several methods. One common method involves the oxidation of 1,3-dihydroxyacetone using a strong oxidizing agent such as potassium permanganate or chromium trioxide. The reaction typically requires acidic conditions and elevated temperatures .

Industrial Production Methods

In industrial settings, 3-Oxopentanedioic acid is often produced through the microbial fermentation of glucose. Specific strains of bacteria or fungi are used to convert glucose into 3-Oxopentanedioic acid under controlled conditions. This method is preferred due to its cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Oxopentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Oxopentanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: It serves as an intermediate in metabolic pathways and is used in studies related to cellular metabolism.

    Medicine: It is investigated for its potential therapeutic effects and as a diagnostic marker for certain metabolic disorders.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Oxopentanedioic acid involves its role as an intermediate in various biochemical pathways. It participates in the tricarboxylic acid cycle (TCA cycle) and is involved in the synthesis and degradation of amino acids and fatty acids. Its molecular targets include enzymes such as aconitase and isocitrate dehydrogenase, which are key components of the TCA cycle .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Oxopentanedioic acid is unique due to its keto group, which makes it a versatile intermediate in organic synthesis and biochemical pathways. Its ability to undergo various chemical reactions and its role in metabolism distinguish it from other similar compounds .

Properties

IUPAC Name

1-(2-methylpyridin-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-6-5-8(7(2)9)3-4-10-6/h3-5,7H,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WALYOUZSNROLAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

114919-76-5
Record name 1-(2-methylpyridin-4-yl)ethan-1-amine
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